

Spectral Data Analysis of 1-Chloro-2-iodobenzene: A Technical Guide

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Compound of Interest

Compound Name: **1-Chloro-2-iodobenzene**

Cat. No.: **B047295**

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-chloro-2-iodobenzene**. It is designed for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for **1-chloro-2-iodobenzene**.

¹H NMR Data

The ¹H NMR spectrum of **1-chloro-2-iodobenzene** exhibits four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-6	7.86	Doublet (d)	8.0
H-3	7.45	Doublet (d)	8.0
H-5	7.29	Triplet (t)	8.4
H-4	6.96	Triplet (t)	8.0

Solvent: CDCl_3 ,

Reference: TMS (0

ppm), Instrument: 400

MHz NMR

Spectrometer.[\[1\]](#)

^{13}C NMR Data

While specific experimental values for the ^{13}C NMR chemical shifts of **1-chloro-2-iodobenzene** are not readily available in public databases, the expected chemical shift ranges can be predicted based on the substituent effects of chlorine and iodine on the benzene ring. The aromatic carbons are expected to appear between approximately 95 and 140 ppm.

Carbon Assignment	Expected Chemical Shift (δ) ppm	Notes
C-2 (C-I)	95 - 105	The carbon bearing the iodine atom is expected to be significantly shielded (upfield shift).
C-1 (C-Cl)	133 - 138	The carbon bearing the chlorine atom is deshielded.
C-3	130 - 135	
C-4	128 - 132	
C-5	128 - 132	
C-6	139 - 142	The carbon ortho to the iodine is expected to be deshielded.
Solvent: CDCl_3 , Reference: CDCl_3 (77.16 ppm).		

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The table below lists the expected characteristic IR absorption bands for **1-chloro-2-iodobenzene**.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3100 - 3000	C-H Stretch	Aromatic	Medium
1580 - 1560	C=C Stretch	Aromatic Ring	Medium-Strong
1470 - 1430	C=C Stretch	Aromatic Ring	Medium-Strong
1100 - 1000	C-H in-plane bend	Aromatic	Medium
850 - 750	C-H out-of-plane bend	1,2-disubstituted (ortho)	Strong
750 - 650	C-Cl Stretch	Aryl Halide	Strong
~530	C-I Stretch	Aryl Halide	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of **1-chloro-2-iodobenzene** is characterized by its molecular ion peak and distinct fragmentation pattern.

m/z Value	Proposed Fragment	Significance
238/240	[C ₆ H ₄ ClI] ⁺	Molecular Ion (M ⁺) peak. The M+2 peak is due to the ³⁷ Cl isotope.
111/113	[C ₆ H ₄ Cl] ⁺	Loss of an iodine radical (·I). The M+2 peak is due to the ³⁷ Cl isotope.
75	[C ₆ H ₃] ⁺	Loss of a chlorine radical (·Cl) from the [C ₆ H ₄ Cl] ⁺ fragment.

The molecular weight of 1-chloro-2-iodobenzene is 238.45 g/mol [\[2\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for samples like **1-chloro-2-iodobenzene**.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 10-20 mg of **1-chloro-2-iodobenzene** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
- Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl_3 . Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the ^1H NMR spectrum using a standard pulse program. For the ^{13}C NMR spectrum, use a proton-decoupled pulse sequence.
- Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: Calibrate the spectrum using the TMS signal (0.00 ppm) and identify the chemical shifts, multiplicities, and coupling constants of the signals.

FTIR Spectroscopy Protocol

- Sample Preparation (Neat Liquid): As **1-chloro-2-iodobenzene** is a liquid at room temperature, the simplest method is to acquire the spectrum as a thin film.
- Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Acquire a background spectrum of the empty ATR accessory.
- Sample Application: Place a single drop of **1-chloro-2-iodobenzene** directly onto the ATR crystal.

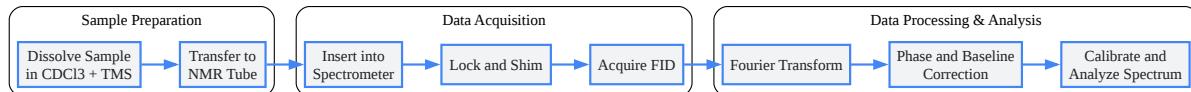
- Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm^{-1} .
- Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding molecular vibrations.

Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **1-chloro-2-iodobenzene** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Method Setup:
 - Injector: Set the injector temperature to 250°C.
 - Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
 - Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
- MS Method Setup:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: Set to 230°C.
 - Mass Range: Scan from m/z 40 to 300.
- Injection: Inject 1 μL of the prepared sample into the GC-MS system.
- Data Analysis: Identify the retention time of the compound. Analyze the corresponding mass spectrum by identifying the molecular ion peak and the major fragment ions.

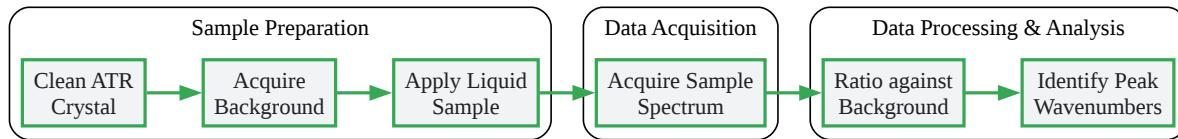
Visualized Workflows

The following diagrams illustrate the general workflows for the described spectroscopic analyses.



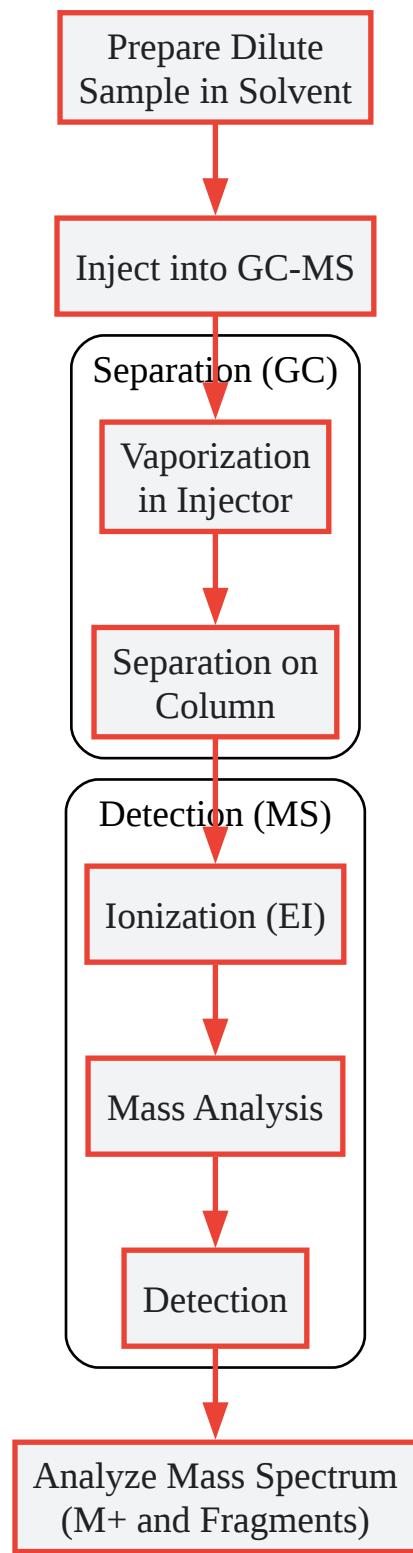
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General workflow for NMR spectroscopy.



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General workflow for GC-MS analysis.

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References

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